molecular formula C12H13N3O4S B2815224 1-(2-(Benzylsulfonyl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1156429-19-4

1-(2-(Benzylsulfonyl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B2815224
CAS No.: 1156429-19-4
M. Wt: 295.31
InChI Key: CZEKDWKZUBIPJZ-UHFFFAOYSA-N
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Description

The compound 1-(2-(Benzylsulfonyl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid is a synthetic building block of significant interest in medicinal chemistry and chemical biology research. Its structure integrates a 1,2,3-triazole core, often accessed via click chemistry, with a benzylsulfonyl ethyl side chain, making it a valuable scaffold for the design and development of novel bioactive molecules. The 1,2,3-triazole-4-carboxylic acid moiety is a privileged structure in drug discovery, known for its ability to participate in hydrogen bonding and ionic interactions with biological targets, thereby enhancing the binding affinity of potential therapeutics . Researchers can utilize this compound as a key intermediate in constructing more complex molecular architectures. Its carboxylic acid group allows for further functionalization through amide coupling or esterification reactions, enabling its conjugation to other pharmacophores, peptides, or solid supports. The incorporation of the benzylsulfonyl group is a strategic feature, as sulfonamide-based analogs are extensively investigated for their potent antimicrobial and antiproliferative activities . This compound is presented for research purposes to advance the study of new therapeutic agents and chemical probes. It is strictly for laboratory use.

Properties

IUPAC Name

1-(2-benzylsulfonylethyl)triazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4S/c16-12(17)11-8-15(14-13-11)6-7-20(18,19)9-10-4-2-1-3-5-10/h1-5,8H,6-7,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZEKDWKZUBIPJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CCN2C=C(N=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Benzylsulfonyl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves a multi-step process. One common method starts with the preparation of the phenylmethanesulfonyl ethyl precursor. This can be achieved by reacting phenylmethanesulfonyl chloride with ethylamine under basic conditions. The resulting intermediate is then subjected to a cycloaddition reaction with an azide to form the triazole ring. Finally, the carboxylic acid group is introduced through a carboxylation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2-(Benzylsulfonyl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(2-(Benzylsulfonyl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-(Benzylsulfonyl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The phenylmethanesulfonyl group can interact with serine residues in enzymes, leading to inhibition of enzyme activity. The triazole ring can also participate in hydrogen bonding and π-π interactions with biological targets, enhancing its binding affinity. The carboxylic acid group can form ionic interactions with positively charged residues in proteins, further stabilizing the compound-protein complex .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., CF₃, Cl) enhance antitumor activity by improving target binding .
  • Hydrophobic substituents (e.g., benzyl, difluorobenzyl) improve membrane permeability in antimicrobial peptides .
  • Amino groups (e.g., 2-aminophenyl) enhance antibacterial specificity .
  • Benzylsulfonyl groups (hypothesized for the target compound) may balance solubility and stability, though direct data are lacking.

Physicochemical Properties

Property 1-(2-(Benzylsulfonyl)ethyl)-1H-1,2,3-triazole-4-carboxylic Acid (Predicted) 1-(4-Bromobenzyl)-5-methyl Analog 1-(2-Morpholino-2-oxoethyl) Analog
Molecular Weight ~365 g/mol (estimated) 296.12 g/mol 267.71 g/mol
Solubility Moderate in DMSO (sulfonyl enhances hydrophilicity) Slight in chloroform, methanol High in polar aprotic solvents
Stability Stable under acidic conditions (sulfonyl group resists hydrolysis) Photostable crystalline form Sensitive to strong bases

Biological Activity

1-(2-(Benzylsulfonyl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound of growing interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its diverse biological activities. The presence of the benzylsulfonyl group enhances its lipophilicity and may influence its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key activities include:

  • Antimicrobial Activity : Several studies have reported its effectiveness against various bacterial strains.
  • Antiproliferative Effects : The compound has shown cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.
  • Anti-inflammatory Properties : Some research suggests that it may modulate inflammatory pathways.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance:

CompoundActivityMIC (µg/mL)Target Organisms
This compoundModerate32E. coli, S. aureus
Other TriazolesVariable6.25 - 50Various

This table illustrates the minimum inhibitory concentration (MIC) values for different compounds, highlighting the efficacy of triazoles against common pathogens.

Antiproliferative Effects

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells. For example:

  • Cell Lines Tested : Jurkat T-cells and various carcinoma cell lines.
  • Mechanism : Induction of DNA fragmentation and mitochondrial membrane potential disruption.

Case Study: Jurkat T-cell Line

A specific study evaluated the compound's effects on Jurkat T-cells:

  • Results : The compound induced morphological changes typical of apoptosis and significantly reduced cell viability at concentrations above 10 µM.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines in vitro.

The mechanisms underlying the biological activities include:

  • DNA Interaction : Some triazoles are known to intercalate with DNA, leading to cytotoxicity.
  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.

Q & A

Q. What are the recommended synthetic strategies for preparing 1-(2-(Benzylsulfonyl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid?

The synthesis of triazole derivatives typically involves multi-step reactions. A plausible approach includes:

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core (commonly used for 1,2,3-triazoles) .
  • Functionalization : Introduction of the benzylsulfonyl group via nucleophilic substitution or sulfonylation reactions. For example, describes similar Boc-protected triazole derivatives synthesized via stepwise alkylation and sulfonation .
  • Carboxylic Acid Formation : Hydrolysis of ester precursors (e.g., methyl esters) under acidic or basic conditions, as seen in for analogous triazole-carboxylic acids .

Q. How can the structure of this compound be validated experimentally?

  • NMR Spectroscopy : 1H and 13C NMR to confirm substituent positions and purity (e.g., aromatic protons at δ 7.2–8.0 ppm, sulfonyl protons at δ 3.5–4.5 ppm) .
  • X-ray Crystallography : Single-crystal analysis resolves stereochemistry and packing, as demonstrated in for a benzyl-triazole derivative .
  • Mass Spectrometry : High-resolution MS to verify molecular weight (expected ~351.35 g/mol for C12H13N3O4S).

Q. What physicochemical properties are critical for its biological activity?

  • LogP : The benzylsulfonyl group increases hydrophobicity, enhancing membrane permeability (compare with trifluoromethyl-substituted triazoles in ) .
  • Acidity : The carboxylic acid (pKa ~2–3) influences solubility and binding to targets like enzymes or receptors .
  • Stability : Susceptibility to hydrolysis (e.g., sulfonyl groups may degrade under strong acidic/basic conditions) .

Advanced Research Questions

Q. How do structural modifications influence its biological activity?

highlights substituent effects in triazole analogs:

Substituent (Position)Biological ActivityMechanism Insight
Fluorine (meta)Moderate anticancerEnhanced electron-withdrawing effects improve target binding
Chlorine (meta)Lower antimicrobialSteric hindrance reduces enzyme inhibition
Methyl (meta)Reduced activityLipophilicity disrupts polar interactions

For the benzylsulfonyl group:

  • Electron-Withdrawing Effects : May enhance stability and interaction with cysteine residues in enzymes.
  • Bulkiness : Could limit access to hydrophobic binding pockets, requiring optimization .

Q. How can contradictory data between in vitro and in vivo studies be resolved?

  • Metabolic Stability : Assess hepatic microsome stability (e.g., notes triazole derivatives with PROTAC linkers degrade rapidly in vivo) .
  • Bioavailability : Use pharmacokinetic studies (e.g., plasma protein binding assays) to address discrepancies in efficacy .
  • Formulation : Encapsulation in liposomes or PEGylation to improve solubility and half-life .

Q. What mechanistic pathways are plausible for its antimicrobial activity?

  • Enzyme Inhibition : Triazoles often target cytochrome P450 or dihydrofolate reductase (DHFR). For example, shows fluorine-substituted triazoles inhibit DHFR via competitive binding .
  • Reactive Oxygen Species (ROS) Generation : Sulfonyl groups may induce oxidative stress in pathogens, as seen in sulfonamide antibiotics .

Q. How can computational modeling guide its optimization?

  • Docking Studies : Predict binding affinity to targets like EGFR or COX-2 (e.g., uses docking to explain trifluoromethyl group interactions) .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with activity trends .
  • MD Simulations : Evaluate conformational stability of the benzylsulfonyl group in aqueous vs. lipid environments .

Methodological Considerations

Q. What analytical techniques address stability challenges during storage?

  • HPLC-MS : Monitor degradation products (e.g., sulfonic acid derivatives) under accelerated stability conditions (40°C/75% RH) .
  • Thermogravimetric Analysis (TGA) : Assess thermal decomposition thresholds (>200°C typical for triazoles) .

Q. How to design a robust SAR study for this compound?

  • Variable Substituents : Synthesize analogs with halogens (F, Cl), alkyl groups, or heteroaromatics at the benzylsulfonyl position.
  • Biological Assays : Test against panels of cancer cell lines (e.g., NCI-60) and bacterial strains (e.g., Gram-positive vs. Gram-negative) .
  • Data Analysis : Use cluster analysis to group compounds by activity profiles and identify key structural motifs .

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